molecular formula C7H6BrF3N2 B12089391 (R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B12089391
M. Wt: 255.03 g/mol
InChI Key: GCNHEWOOSWFSNT-ZCFIWIBFSA-N
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Description

(R)-1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine derivative featuring a 3-bromopyridine moiety and a trifluoroethylamine group. Its molecular formula is C₇H₆BrF₃N₂, with a molecular weight of 291.50 g/mol (as hydrochloride salt) . The compound has been synthesized for applications in medicinal chemistry, particularly as a building block for kinase inhibitors and protease modulators. Its stereochemistry at the amine center (R-configuration) is critical for binding selectivity in biological targets, as evidenced by its enantiomer-specific use in drug discovery pipelines .

The compound is typically prepared via Buchwald–Hartwig cross-coupling or sulfinamide-based asymmetric synthesis. For example, intermediates such as 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: EN300-8772942) are synthesized using cyclopropyl methyl ether (CPME) and acetonitrile under acidic conditions .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1R)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

InChI Key

GCNHEWOOSWFSNT-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Br

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Introduction of Trifluoroethylamine Group: The brominated pyridine is then reacted with a trifluoroethylamine derivative under suitable conditions to form the desired product. This step may involve the use of a base such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield a methoxy-substituted pyridine derivative, while cross-coupling with phenylboronic acid can produce a phenyl-substituted pyridine.

Scientific Research Applications

®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Reference
(R)-1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine C₇H₆BrF₃N₂ 291.50 (HCl salt) EN300-8772942 3-Bromo-pyridine, R-configuration
(S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine C₇H₆BrF₃N₂ 291.50 2089671-35-0 4-Bromo-pyridine, S-configuration
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine C₅H₈F₃N 155.12 - Cyclopropyl instead of pyridine
2,2,2-Trifluoroethylamine derivatives (e.g., 3-Methyl-N-(2,2,2-trifluoroethyl)-4-indazolyl-pyrrole ) C₁₅H₁₂F₆N₄O 391.1 (M+1) - Trifluoroethylamine + indazole-pyrrole core

Key Observations:

Positional Isomerism: Substitution on the pyridine ring (3-bromo vs. 4-bromo) significantly alters electronic properties and binding affinity.

Chirality : The R-configuration in the target compound enhances selectivity for tyrosine kinase 2 (TYK2) inhibition compared to S-enantiomers, which are less effective in blocking ATP-binding pockets .

Functional Group Replacements : Replacing the pyridine ring with a cyclopropyl group (as in 1-cyclopropyl-2,2,2-trifluoroethan-1-amine ) simplifies synthesis but reduces aromatic π-stacking interactions critical for target engagement .

Key Findings:

  • The target compound’s synthesis via Buchwald–Hartwig cross-coupling achieves higher yields (44–61%) compared to asymmetric methods (34% for S-enantiomers) .
  • Purity levels exceeding 97% are consistently achieved, making it suitable for pharmaceutical applications .

Biological Activity

(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine (CAS Number: 2089671-69-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of (R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is C7H7BrClF3N2C_7H_7BrClF_3N_2, with a molecular weight of 291.49 g/mol. The structure features a brominated pyridine moiety and a trifluoroethyl amine group, which may contribute to its biological properties.

PropertyValue
CAS Number2089671-69-0
Molecular FormulaC₇H₇BrClF₃N₂
Molecular Weight291.49 g/mol

The exact mechanism of action for (R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is not fully elucidated in the literature; however, its structural characteristics suggest potential interactions with various biological targets. Compounds with similar structures have been noted for their ability to act as kinase inhibitors and modulators of signaling pathways involved in cancer and inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds. For instance, research on structurally similar derivatives has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea showed an IC50 value of 4.64±0.08μM4.64\pm 0.08\,\mu M against Jurkat cells .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly the sub-G1 phase .

Case Studies and Research Findings

Study 1: In Vitro Evaluation
A study evaluated the in vitro anticancer properties of a related compound using MTT assays across multiple cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis via mitochondrial pathways.

Study 2: Docking Studies
Computational docking studies have suggested that similar compounds bind effectively to matrix metalloproteinases (MMPs), which play crucial roles in tumor progression and metastasis. For example, docking scores of -9.0 kcal/mol for MMP-2 indicate a strong binding affinity .

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